molecular formula C12H14O4 B2566370 4-Oxo-4-(phenethyloxy)butanoic acid CAS No. 153824-41-0

4-Oxo-4-(phenethyloxy)butanoic acid

Cat. No. B2566370
Key on ui cas rn: 153824-41-0
M. Wt: 222.24
InChI Key: IRVZRNOWHCEDRV-UHFFFAOYSA-N
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Patent
US07959958B2

Procedure details

In a 500 mL round bottom flask, fitted with a reflux, condenser, succinic anhydride (10.03 g, 1.2 eq.) and dimethylaminopyridine (10.2 g, 1 eq.) and benzyl alcohol (9.01 g, 1 eq.) in MTBE (250 mL) were combined. The reaction mixture was placed under inert atmosphere and stirred in an oil bath at 68° C. for 4 hours. The reaction was then quenched with a solution of 10% NaHCO3 and extracted with MTBE. The organic layer was washed with NaHCO3 and brine. The organic layer was collected, dried using MgSO4, and concentrated to give a white solid. The crude product was purified using column chromatography to give 14.1 g of white crystals.
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.CN(C1C=CC=CN=1)C.[CH2:17](O)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C[C:26]([O:29]C)(C)C>>[CH2:26]([O:29][C:4](=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7])[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
10.03 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
10.2 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
9.01 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
250 mL
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
stirred in an oil bath at 68° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with a solution of 10% NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with MTBE
WASH
Type
WASH
Details
The organic layer was washed with NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)OC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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